3-Oxaspiro[5.5]undecan-8-one
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Overview
Description
3-Oxaspiro[55]undecan-8-one is a spirocyclic compound characterized by a unique structure where a spiro carbon connects two rings, one of which contains an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxaspiro[5.5]undecan-8-one typically involves the Robinson annulation reaction. This method starts with aliphatic 4-substituted heterocyclic aldehydes, such as 2H-tetrahydropyran-4-carboxaldehyde, which react with methyl vinyl ketone to form 3-heterospiro[5.5]undec-7-en-9-ones. Subsequent hydrogenation of these intermediates yields the desired this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Oxaspiro[5.5]undecan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Hydrogenation reactions can reduce double bonds within the molecule.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas with palladium on carbon (Pd/C) for hydrogenation, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of 3-heterospiro[5.5]undec-7-en-9-ones results in the formation of this compound .
Scientific Research Applications
3-Oxaspiro[5.5]undecan-8-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Oxaspiro[5.5]undecan-8-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane: The parent compound of the series, characterized by a similar spirocyclic structure but without the oxygen atom.
1,3-Dioxane: A related compound with a six-membered ring containing two oxygen atoms.
1,3-Dithiane: Another related compound with a six-membered ring containing two sulfur atoms.
Uniqueness
3-Oxaspiro[5.5]undecan-8-one is unique due to the presence of an oxygen atom in its spirocyclic structure, which imparts distinct chemical and physical properties compared to its sulfur or carbon analogs .
Properties
IUPAC Name |
3-oxaspiro[5.5]undecan-10-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9-2-1-3-10(8-9)4-6-12-7-5-10/h1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCPNGMEHCZGBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2(C1)CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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